molecular formula C7H15ClN2O2S B13899940 N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride

N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride

Cat. No.: B13899940
M. Wt: 226.73 g/mol
InChI Key: GGBYAPGJTIMYLL-UHFFFAOYSA-N
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Description

N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride is a compound that features a unique bicyclo[1.1.1]pentane scaffold. This structure is known for its rigidity and three-dimensionality, making it an attractive candidate for various applications in medicinal chemistry and drug design. The compound is characterized by the presence of an amino group, a methyl group, and a methanesulfonamide moiety, all attached to the bicyclo[1.1.1]pentane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common approach is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives . This method involves the use of radical initiators and specific reaction conditions to achieve the desired functionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as flow photochemical addition of propellane to diacetyl, followed by haloform reaction to obtain bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce the amino, methyl, and methanesulfonamide groups.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further utilized in medicinal chemistry and drug design.

Scientific Research Applications

N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity. The amino and methanesulfonamide groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride is unique due to its specific functional groups and their arrangement on the bicyclo[1.1.1]pentane core. This unique structure imparts distinct physicochemical properties, such as high stability, rigidity, and potential bioactivity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C7H15ClN2O2S

Molecular Weight

226.73 g/mol

IUPAC Name

N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methylmethanesulfonamide;hydrochloride

InChI

InChI=1S/C7H14N2O2S.ClH/c1-9(12(2,10)11)7-3-6(8,4-7)5-7;/h3-5,8H2,1-2H3;1H

InChI Key

GGBYAPGJTIMYLL-UHFFFAOYSA-N

Canonical SMILES

CN(C12CC(C1)(C2)N)S(=O)(=O)C.Cl

Origin of Product

United States

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